molecular formula C10H13BrN2O2 B1503867 2-Bromo-4-(tert-butyl)-6-nitroaniline CAS No. 1027356-55-3

2-Bromo-4-(tert-butyl)-6-nitroaniline

Cat. No.: B1503867
CAS No.: 1027356-55-3
M. Wt: 273.13 g/mol
InChI Key: HLULCDGWDGAVKY-UHFFFAOYSA-N
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Description

“2-Bromo-4-(tert-butyl)-6-nitroaniline” is a chemical compound that is commonly employed in organic synthesis for the production of various compounds . It can also be used in the production of dyes and pigments, pharmaceutical intermediates, and agrochemicals .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group at the 2-position, a tert-butyl group at the 4-position, and a nitro group at the 6-position . The InChI code for this compound is 1S/C10H14BrN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3 .

Scientific Research Applications

Synthesis of Water-Soluble Nitroxides

The hetero-Cope rearrangement of a similar compound, 4-tert-butyl-phenyl-tert-butylhydroxylamine, facilitates the synthesis of water-soluble nitroxides, like potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate. This demonstrates the utility of bromoanilines in synthesizing compounds with significant water solubility and stability (Marx & Rassat, 2002).

Creation of Azoxy Compounds

Oxidation of amino groups in compounds like 2-bromo-4,6-dichloro-1,3-phenylenediamine leads to the formation of tert-butyl-NNO-azoxy groups, highlighting the potential of bromoanilines in synthesizing azoxy compounds with diverse applications (Frumkin et al., 1999).

Polyradical Synthesis

Bromoanilines play a crucial role in the synthesis of polyradicals like Poly(1,4- or 1,2-phenylenevinylene)s, which exhibit chemically stable and intramolecular ferromagnetic coupling properties. This underscores the importance of bromoanilines in creating advanced polymeric materials (Kaneko et al., 1994).

Antimicrobial Agent Synthesis

Bromoanilines are used in the synthesis of azetidine compounds, which have shown potential as antimicrobial agents. This illustrates the role of bromoanilines in developing new pharmaceuticals (Doraswamy & Ramana, 2013).

Synthesis of Organic Magnetic Materials

Compounds like 5(6)-chloro-2-(N-tert-butyl-N-aminoxyl)benzimidazole, synthesized from bromoanilines, serve as building blocks for organic magnetic materials. These materials demonstrate unique properties like hydrogen-bonded dimeric antiferromagnetic exchange coupling, highlighting the significance of bromoanilines in materials science (Ferrer et al., 2001).

Mechanism of Action

The mechanism of action of “2-Bromo-4-(tert-butyl)-6-nitroaniline” would depend on its specific use. As a general rule, bromo groups in aromatic compounds can act as good leaving groups in nucleophilic aromatic substitution reactions . Nitro groups can be reduced to amines, which can then participate in a variety of reactions. Tert-butyl groups are generally quite inert and do not readily participate in reactions.

Properties

IUPAC Name

2-bromo-4-tert-butyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)6-4-7(11)9(12)8(5-6)13(14)15/h4-5H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLULCDGWDGAVKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679218
Record name 2-Bromo-4-tert-butyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027356-55-3
Record name 2-Bromo-4-tert-butyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 4-tert-butyl-2-nitroaniline (1.033 g, 5.32 mmol) in glacial acetic acid (7.8 mL) was warmed with a heat gun until all solids had dissolved. The solution was then cooled and treated portion wise with pyridinium hydrobromide perbromide (1.96 g, 6.12 mmol). After addition, the solution was stirred at room temperature for 1 h. The mixture was added to water (50 mL) and treated with a small amount of sodium sulfite. After stirring for 30 min, the precipitate was collected by filtration. The solid obtained was washed with water and dissolved in EtOAc. Washed with water and brine. Dried over Na2SO4, filtered and concentrated under vacuum to provide the title compound as a yellow-orange solid (1.36 g, 94%).
Quantity
1.033 g
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
solvent
Reaction Step One
Name
pyridinium hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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